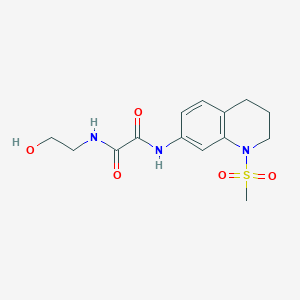
N-(2-hydroxyethyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions and careful selection of reagents and conditions. In the case of quinoline derivatives, which are structurally related to the compound of interest, various methods have been developed. For instance, the synthesis of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline was achieved through a modified method, which included purification steps such as C18 Sep-Pack and semi-preparative high-performance liquid chromatography (HPLC) . Similarly, the synthesis of N-arylsulfonyl-substituted alkoxyaminoaceto hydroxamic acid derivatives involved the combination of a biphenylsulfonyl group with oxyamino oxygen in the central skeleton . Another approach utilized Sonogashira couplings under thermal or microwave conditions to synthesize antitumor 4-[1-(arylsulfonyl-1H-indol-2-yl)]-4-hydroxycyclohexa-2,5-dien-1-ones . Lastly, the synthesis of 5-methylfuro[3,2-c]quinolin-4(5H)-one was optimized using palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often confirmed through various analytical techniques. Mass spectral analysis following derivatization is a common method to confirm the structure of such compounds . The structural confirmation is crucial as it ensures the correct compound has been synthesized for further testing, such as mutagenicity or inhibitory activity studies.
Chemical Reactions Analysis
The reactivity of quinoline derivatives can be quite diverse. For example, N-hydroxy-IQ, a metabolite of IQ, was found to be directly mutagenic, implicating its hydroxylamine in the carcinogenicity of IQ . This highlights the importance of understanding the chemical reactions and interactions that these compounds can undergo, as they can have significant biological implications.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the presence of a biphenylsulfonyl group and oxyamino oxygen can confer selectivity for certain matrix metalloproteinases, which is important for the development of selective inhibitors . The solubility, stability, and reactivity of these compounds are key factors that determine their suitability for use as therapeutic agents or in other applications.
Case Studies
The papers provided do not detail specific case studies but do mention the application of synthesized compounds in biological assays. For example, the anti-invasive properties of N-arylsulfonyl-substituted alkoxyaminoaceto hydroxamic acid derivatives were tested in an in vitro model of invasion on matrigel, using cellular lines of fibrosarcoma HT1080 . Additionally, the synthesized quinol derivatives showed selective inhibition of cancer cell lines of colon and renal origin . These examples demonstrate the potential therapeutic applications of quinoline derivatives and the importance of their synthesis and characterization.
Scientific Research Applications
Copper(II)-catalyzed Sulfonylation
This study presents a method for the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, including compounds structurally related to N-(2-hydroxyethyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide. The process utilizes environmentally benign byproducts and stable, safe sodium sulfinates as sulfide sources. Such methodologies highlight the role of these compounds in synthesizing derivatives with potential applications in pharmaceuticals and materials science due to their environmentally friendly and less odorous production methods (Xia et al., 2016).
Anticancer Activity
Another significant application area is in anticancer research, where derivatives of the compound, specifically 2-(phenylsulfonyl)quinoline N-hydroxyacrylamides, have shown potent inhibitory activity against histone deacetylase, an enzyme critical in cancer progression. These compounds, through structure-activity relationship studies, demonstrated remarkable enzymatic and cellular activity, indicating their potential as anticancer agents (Lee et al., 2016).
Neurological Research
N-sulfonyl derivatives related to the compound have been synthesized and characterized as antagonists at the glycine-site of the NMDA and AMPA receptors, highlighting their importance in neurological research. These findings suggest applications in studying and potentially treating neurological disorders, given the critical role of these receptors in brain function (Hays et al., 1993).
Metabolic and Toxicological Studies
The compound's derivatives have been studied for their metabolic fate, highlighting the importance of ester hydrolysis in their metabolism. This research provides insights into the pharmacokinetics and toxicology of new synthetic cannabinoid receptor agonists, which could lead to the development of safer therapeutic agents (Richter et al., 2022).
Antimalarial and COVID-19 Research
Research into the reactivity of N-(phenylsulfonyl)acetamide derivatives has opened avenues for antimalarial activity and potential applications in COVID-19 drug discovery. Theoretical and molecular docking studies of these compounds suggest their utility in developing treatments for these diseases, showcasing the compound's versatility in infectious disease research (Fahim & Ismael, 2021).
properties
IUPAC Name |
N-(2-hydroxyethyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c1-23(21,22)17-7-2-3-10-4-5-11(9-12(10)17)16-14(20)13(19)15-6-8-18/h4-5,9,18H,2-3,6-8H2,1H3,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUPPIFANAFZLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


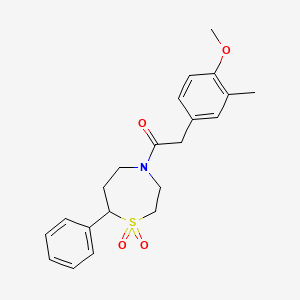
![3-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one](/img/structure/B2546169.png)
![1-(4-chlorobenzyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2546171.png)

![N~4~-(4-methoxyphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2546175.png)
![1-(2,3-Dimethylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2546176.png)
![3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide](/img/structure/B2546177.png)

![3-bromo-2-hydroxy-5-methoxybenzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2546179.png)
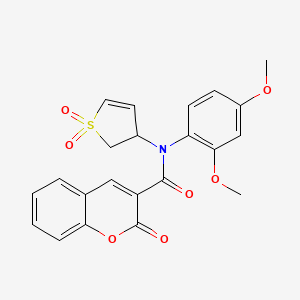
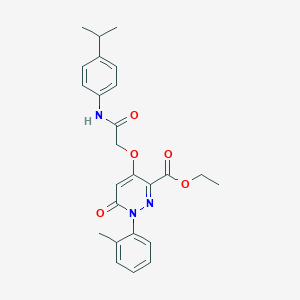
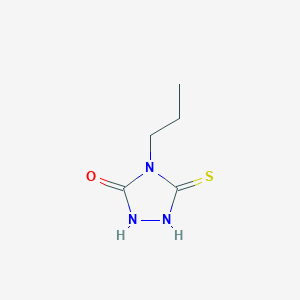
![N-(2,4-dimethylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2546186.png)